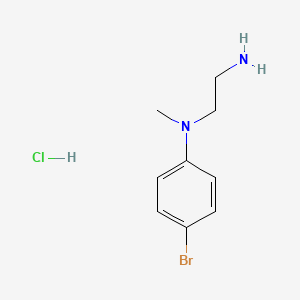

N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride

Description

Properties

Molecular Formula |

C9H14BrClN2 |

|---|---|

Molecular Weight |

265.58 g/mol |

IUPAC Name |

N'-(4-bromophenyl)-N'-methylethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C9H13BrN2.ClH/c1-12(7-6-11)9-4-2-8(10)3-5-9;/h2-5H,6-7,11H2,1H3;1H |

InChI Key |

BWAXRIRALIJQGI-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCN)C1=CC=C(C=C1)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Aromatic Intermediate

The initial step involves the synthesis of a brominated aniline derivative, specifically 4-bromo-N-methyl-1,2-phenylenediamine or related compounds, which serve as precursors.

- Starting Material: 4-bromoaniline or 4-bromo-3-methoxyaniline.

- Benzylation: The amino group is protected via benzylation to facilitate subsequent reactions, often using benzyl chloride in the presence of a base such as potassium carbonate in solvents like acetone or ethanol.

- Substitution: Electrophilic aromatic substitution with methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions to introduce the N-methyl group.

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Benzylation | Benzyl chloride, K₂CO₃ | Acetone/Ethanol | 0°C to RT | ~72-88% | Controlled addition to prevent poly-substitution |

| N-methylation | Methyl iodide or dimethyl sulfate | Acetone | RT | ~80-90% | Excess methylating agent may be used |

Introduction of the 2-Aminoethyl Side Chain

The aminoethyl side chain is introduced via nucleophilic substitution or reductive amination:

Method: React the aromatic amine with 2-chloroethylamine hydrochloride or 2-bromoethylamine in the presence of a base such as triethylamine or N-ethyl-N,N-diisopropylamine in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

| Reagent | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| 2-Chloroethylamine HCl | DCM | 0°C to RT | 4–12 hours | ~60-75% | Acidic conditions may be used to facilitate nucleophilic attack |

This step yields N-(2-chloroethyl)-4-bromo-N-methylaniline , which can be further converted into the aminoethyl derivative by nucleophilic substitution with ammonia or amines.

Conversion to the Hydrochloride Salt

The free base N-(2-aminoethyl)-4-bromo-N-methylaniline is converted into its hydrochloride salt via acidification:

- Method:

- Dissolve the free base in ethanol or water.

- Add excess hydrochloric acid (HCl) gas or concentrated HCl solution.

- Stir at room temperature until salt formation is complete.

- Isolate by filtration and dry under vacuum.

| Reagent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|

| HCl gas or concentrated HCl | Ethanol or water | RT | High | Ensures formation of stable hydrochloride salt |

Reduction of Nitro Derivatives (If Starting from Nitro Precursors)

In cases where nitro derivatives are used as intermediates, reduction to amines is performed:

-

- Use catalytic hydrogenation (e.g., Pd/C catalyst under H₂ atmosphere).

- Alternatively, chemical reduction with iron powder or tin in acidic media.

| Reagent | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Pd/C, H₂ | Ethanol or acetic acid | RT to 50°C | 2–6 hours | >85% | Clean reduction with minimal side-products |

Summary of the Overall Synthetic Route

| Step | Description | Key Reagents | Conditions | Yield | References |

|---|---|---|---|---|---|

| 1 | Aromatic N-methylation | Methyl iodide, base | RT to 60°C | 80–90% | Literature, patent CN102964256A |

| 2 | Side chain introduction | 2-chloroethylamine, base | RT to 50°C | 60–75% | Patent CN102964256A |

| 3 | Salt formation | HCl | RT | Quantitative | Standard practice |

| 4 | Nitro reduction (if applicable) | Pd/C, H₂ | RT to 50°C | >85% | Literature |

Notes and Considerations

- Reaction Control: The molar ratios, temperature, and addition rates are critical to minimize side reactions, such as over-alkylation or formation of impurities.

- Purification: Products are typically purified via recrystallization, chromatography, or sublimation, depending on purity requirements.

- Industrial Feasibility: The described methods are scalable, with optimization of reaction conditions required for commercial production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the aromatic ring enables substitution reactions with nucleophiles. This reactivity is modulated by the electron-donating methyl and aminoethyl groups, which deactivate the ring but allow reactions under specific conditions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Amine substitution | K₂CO₃, CuI, DMF, 100°C | N-(2-Aminoethyl)-4-amino-N-methylaniline | |

| Methoxylation | NaOMe, Pd(OAc)₂, BINAP, toluene | 4-Methoxy derivative |

Mechanistic Insight : The bromine undergoes displacement via a two-step addition-elimination pathway, where the nucleophile attacks the electron-deficient aryl bromide intermediate stabilized by the aminoethyl group.

Transition Metal-Catalyzed Cross-Couplings

The bromine serves as a handle for palladium-catalyzed coupling reactions, enabling C–C and C–N bond formations:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Yield (%) | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | 78–85 | Biaryl derivatives for drug scaffolds |

Buchwald-Hartwig Amination

| Amine | Ligand | Base | Yield (%) | Product Use Case |

|---|---|---|---|---|

| Primary alkylamines | Xantphos | NaOt-Bu | 65–72 | Polycyclic amines (e.g., carbazoles) |

Key Observation : Ligand choice (e.g., Xantphos vs. BINAP) critically impacts yield and regioselectivity .

Amine Functionalization

The ethylenediamine moiety participates in alkylation, acylation, and coordination chemistry:

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N | N-Acetylated derivative | Bioactive compound intermediates |

| Schiff base formation | Benzaldehyde, EtOH | Imine complexes | Ligands for metal catalysis |

pKa Considerations : The secondary amine (pKa ~9.5–10.5, estimated from analogous ethylenediamines ) facilitates protonation-deprotonation equilibria, influencing reaction pathways.

Scientific Research Applications

N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of the bromine atom and the aminoethyl group allows it to form strong interactions with target molecules, leading to its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

- However, nitro groups (e.g., in ) introduce stronger electron-withdrawing effects, which may reduce nucleophilic reactivity but improve crystallinity due to planar aromatic stacking .

- Aminoethyl Side Chain: The 2-aminoethyl group distinguishes the target compound from cyclohexenylmethyl () or nitro-substituted derivatives (). This group facilitates HCl salt formation, enhancing solubility—a feature critical for drug delivery .

Biological Activity

N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, an amino group, and a methyl group attached to an aniline structure. The bromine substitution is significant as it can enhance the biological activity of compounds, especially in anticancer and antimicrobial contexts.

Anticancer Activity

A significant focus of research has been on the anticancer properties of this compound. Studies indicate that brominated anilines often exhibit enhanced cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Table 1: Anticancer Activity Comparison

| Compound Name | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD | Current Study |

| 3-Bromofascaplysin | HeLa | 0.31 | Segraves et al., 2004 |

| BnZ Derivative | U87 glioblastoma | 45.2 ± 13.0 | Goreti Ribeiro Morais et al., 2023 |

The exact IC50 value for this compound against specific cancer cell lines remains to be fully characterized, but preliminary data suggest it may be competitive with other known anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial effects of this compound. The presence of the amino group enhances its interaction with bacterial cell membranes, potentially leading to increased permeability and subsequent cell death.

Case Study: Mycobacterium tuberculosis Inhibition

A study focused on the inhibition of Mycobacterium tuberculosis (Mtb) highlighted that similar compounds with an aminoethyl side chain demonstrated significant antimicrobial activity. The mechanism involved disrupting key enzymatic functions within the bacteria, suggesting that this compound may share this mode of action.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cellular metabolism, particularly in pathogenic microorganisms.

- Membrane Disruption : The structural properties allow for interaction with lipid membranes, enhancing permeability and leading to cell lysis.

Q & A

Q. Basic/Characterization

- NMR Spectroscopy : Analyze and NMR to verify the presence of the ethylenediamine backbone, aromatic bromine, and methyl groups. Splitting patterns in NMR can confirm substitution positions .

- X-ray Crystallography : Resolve single crystals (grown via slow solvent evaporation) to determine bond lengths, angles, and packing interactions. Weak C–H···Br or Br···O contacts may stabilize the crystal lattice .

- HPLC/MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry to assess purity (>95%) and molecular ion consistency .

What intermolecular interactions stabilize the crystal structure of brominated aniline derivatives like this compound?

Advanced/Structural Analysis

In related brominated anilines, weak non-covalent interactions dominate:

- C–H···O Hydrogen Bonds : Form [210] chains in the crystal lattice, creating R_2$$^2(8) motifs.

- Halogen Interactions : Bromine participates in short Br···O contacts (~3.2 Å), contributing to lattice stability .

Methodological Insight : Perform Hirshfeld surface analysis to quantify interaction contributions and compare with analogs (e.g., 4-bromo-N-ethylaniline hydrochloride) to identify substituent effects .

How does the bromine substituent influence the compound’s reactivity in cross-coupling or substitution reactions?

Advanced/Mechanistic Studies

The bromine atom serves as:

- Electrophilic Site : Facilitates Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl derivatives.

- Leaving Group : Enables nucleophilic aromatic substitution (e.g., with amines or thiols) under mild conditions.

Experimental Design : Optimize palladium catalysts (e.g., Pd(PPh)) and bases (KCO) in anhydrous THF at 60–80°C. Monitor reaction progress via NMR for bromine displacement .

What strategies mitigate byproduct formation during the synthesis of hydrochloride salts of aminoethyl aniline derivatives?

Q. Methodological/Data Contradiction

- Protection-Deprotection : Use Boc groups to shield the aminoethyl moiety during benzoylation, reducing unwanted alkylation or oxidation byproducts .

- pH Control : During HCl deprotection, maintain pH < 2 to ensure complete salt formation and precipitate the product, minimizing residual ethylenediamine contaminants .

- Solvent Selection : Ethyl acetate or acetone recrystallization removes polar impurities. Avoid DCM/water mixtures, which may retain hydrophilic byproducts .

How to resolve discrepancies in reported spectral data or melting points for this compound?

Q. Data Contradiction Analysis

- Cross-Validation : Compare experimental NMR/X-ray data with crystallographically resolved structures (e.g., Acta Crystallographica reports) to confirm substituent positions .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine precise melting points, as decomposition or solvate formation may cause variability .

What in vitro models are suitable for assessing the biological activity of this compound?

Q. Advanced/Application

- Enzyme Inhibition Assays : Test against trypanosomal enzymes (e.g., Trypanosoma brucei inhibitors) using fluorogenic substrates. IC values can guide SAR studies .

- Protein-Ligand Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs, leveraging the compound’s aromatic and amine functionalities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.